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Executive Summary

Cyclopropyl(2,6-dichlorophenyl)methanone (CAS: 1598044-05-3) is a high-value
intermediate in modern drug discovery, particularly within the central nervous system (CNS)
therapeutic area. Structurally, it combines a sterically congested 2,6-dichlorophenyl ring with a
strained cyclopropyl moiety. This unique architecture serves two critical functions in medicinal
chemistry:

» Conformational Restriction: The ortho-chloro substituents force the carbonyl group out of
coplanarity with the phenyl ring, creating a specific 3D vector for binding interactions.

o Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups
but with significantly higher resistance to cytochrome P450-mediated oxidation (specifically
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CYP3A4) due to the higher C-H bond dissociation energy of the strained ring.

This guide details the physicochemical properties, authoritative synthetic routes, and

downstream applications of this scaffold, specifically in the development of 11

-HSD1 inhibitors and GPCR modulators (e.g., 5-HT2C, Dopamine D1).

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process

handling and formulation.

Property Value | Description Note
CAS Number 1598044-05-3 Primary identifier
Cyclopropyl(2,6-
IUPAC Name .y propyl(
dichlorophenyl)methanone
C
H
Molecular Formula
Cl
0]
Molecular Weight 215.08 g/mol

Physical State

Crystalline Solid or Viscous Oil

Depends on purity/polymorph;
typically low-melting solid.

Boiling Point

~285°C (Predicted)

At 760 mmHg

LogP (Predicted)

3.2-35

Highly lipophilic; requires
organic solvents (DCM, THF).

H-Bond Acceptors

1 (Carbonyl oxygen)

H-Bond Donors

0

Solubility

DMSO, Methanol, DCM, Ethyl
Acetate

Insoluble in water.
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Synthetic Methodologies

The synthesis of Cyclopropyl(2,6-dichlorophenyl)methanone presents a regiochemical
challenge. Direct Friedel-Crafts acylation of 1,3-dichlorobenzene typically yields the 2,4-isomer
due to steric hindrance at the 2-position. Therefore, Directed Ortho Metalation (DoM) is the
industry-standard protocol for high-purity synthesis.

Protocol A: Directed Ortho Metalation (DoM) Route
(Recommended)

Mechanism: 1,3-Dichlorobenzene possesses two chlorine atoms meta to each other. The
protons at the 2-position (between the chlorines) are significantly more acidic (pKa ~30) than
the other ring protons due to the inductive electron-withdrawing effect of two adjacent chlorine
atoms. Treatment with a hindered base (LDA) at low temperature selectively deprotonates this
position.

Reagents:
o Substrate: 1,3-Dichlorobenzene[1][2][3]
e Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BulLi)

o Electrophile: Cyclopropanecarbonitrile or N-methoxy-N-methylcyclopropanecarboxamide
(Weinreb Amide)

e Solvent: Anhydrous THF

Step-by-Step Protocol:

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

e Lithiation: Add anhydrous THF and 1,3-dichlorobenzene. Cool to -78°C (Dry ice/acetone
bath).

» Deprotonation: Add LDA (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature
below -70°C. Stir for 1 hour to generate 2,6-dichlorophenyllithium.

» Electrophilic Attack:
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o Option 1 (Nitrile): Add cyclopropanecarbonitrile (1.1 equiv) dropwise. Allow to warm to 0°C.
The intermediate imine salt is hydrolyzed with aqueous HCI (2M) to yield the ketone.

o Option 2 (Weinreb Amide): Add N-methoxy-N-methylcyclopropanecarboxamide. This
prevents over-addition and yields the ketone directly upon workup.

e Workup: Quench with saturated NH
ClI. Extract with EtOAc. Wash organic layer with brine, dry over Na
SO
, and concentrate.

 Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-
10% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Cyclopropanecarbonitrile
OR
Weinreb Amide

LDA, THF, -78°C - —
Directed Ortho Metalation) 2,6-Dichlorophenyllithium

1,3-Dichlorobenzene (Intermediate) Cyclopropyl(2,6-dichlorophenyl)methanone

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) of 1,3-
dichlorobenzene.

Reactivity & Stability

 Steric Hindrance: The two ortho-chlorine atoms create a "steric wall" around the carbonyl
carbon. Nucleophilic attack (e.g., by Grignard reagents or hydrides) is significantly slower
compared to non-substituted benzophenones. Harsh conditions or smaller nucleophiles
(e.g., LIAIH
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rather than NaBH
) may be required for reduction.

e Cyclopropyl Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. While
generally stable under basic conditions, it can undergo ring-opening reactions under strong
acidic conditions or in the presence of specific Lewis acids.

o Storage: Stable at room temperature. Store in a cool, dry place under inert gas
(Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

Applications in Drug Discovery

This scaffold is a pivotal intermediate for synthesizing bioactive amines and allosteric
modulators.

A. Synthesis of Chiral Amines (GPCR Modulators)

The ketone is the direct precursor to Cyclopropyl(2,6-dichlorophenyl)methanamine, a
pharmacophore found in:

e 5-HT2C Agonists/PAMs: Used for obesity and neuropsychiatric disorders. The 2,6-dichloro
substitution improves selectivity against the 5-HT2B receptor (associated with valvulopathy).

e Dopamine D1 Positive Allosteric Modulators (PAMSs): The scaffold provides the necessary
lipophilicity and shape complementarity for the allosteric binding pocket of the D1 receptor.

Workflow: Ketone

Ellman's Sulfinamide (Condensation)
Chiral Imine
Diastereoselective Reduction

Chiral Amine.

B. 11 -HSD1 Inhibitors

Inhibitors of 11

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381367?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome) frequently utilize the
cyclopropyl-phenyl motif to occupy the hydrophobic pocket of the enzyme while maintaining
metabolic stability.

Visualization: Application Workflow
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Caption: Figure 2. Downstream applications in CNS and metabolic drug discovery programs.

Safety & Handling (HSE)

While specific toxicological data for this CAS is limited, it should be handled as a Halogenated
Aromatic Ketone.

e GHS Classification (Predicted):
o Skin Irritation (Category 2): Causes skin irritation.
o Eye Irritation (Category 2A): Causes serious eye irritation.
o STOT-SE (Category 3): May cause respiratory irritation.[1]
o PPE Requirements:

o Nitrile gloves (0.11 mm thickness minimum).
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o Safety goggles (EN 166).

o Fume hood usage is mandatory during synthesis and handling of powders.

 Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water
(halogenated compounds are often persistent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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